2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H8BrFO3 and a molecular weight of 287.08 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring substituted with bromine, fluorine, and methyl groups. It is used in various research and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves several steps, including the formation of the benzofuran ring and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a bromo-substituted benzofuran with a suitable acetic acid derivative.
Analyse Chemischer Reaktionen
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-(2-Bromo-6-methylbenzofuran-3-yl)acetic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid:
2-(2-Bromo-7-fluoro-3-yl)acetic acid: Lacks the methyl substitution, which can impact its stability and reactivity.
The presence of bromine, fluorine, and methyl groups in this compound makes it unique and valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H8BrFO3 |
---|---|
Molekulargewicht |
287.08 g/mol |
IUPAC-Name |
2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
QLQCWLNSKUCDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.